N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-4-24-12-6-7-13-16(10-12)25-18(19-13)20-17(21)11-5-8-14(22-2)15(9-11)23-3/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBOIGRSRMTGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Coupling with 3,4-Dimethoxybenzoyl Chloride: The final step involves the coupling of the ethoxy-substituted benzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography would be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has shown promising results as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including those derived from human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) . The mechanism involves the inhibition of multiple tyrosine kinases, which play crucial roles in cancer cell proliferation and survival .
Case Studies
In a study evaluating the cytotoxicity of this compound, it was found to have an IC50 value comparable to standard chemotherapeutic agents such as doxorubicin and sorafenib. The results indicated that the compound could induce apoptosis in cancer cells and suppress cell cycle progression .
Antibacterial Properties
Synthesis and Evaluation
The antibacterial activity of this compound has been investigated through the synthesis of related benzothiazole derivatives. These derivatives were tested against various Gram-positive and Gram-negative bacterial strains .
Findings
Among the synthesized compounds, derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Escherichia coli and Staphylococcus aureus . This suggests potential applications in treating bacterial infections.
Multi-Kinase Inhibition
Research Insights
Recent studies have highlighted the potential of this compound as a multi-targeted kinase inhibitor. The compound's structural features allow it to interact with multiple kinase targets simultaneously, which is beneficial for developing therapies that can address complex diseases like cancer .
Structural Characteristics and Computational Studies
Molecular Structure
The molecular formula for this compound is C22H20N4O4S, with a molecular weight of approximately 436.5 g/mol. Its structure includes a benzothiazole moiety that is critical for its biological activity .
Computational Modeling
In silico studies have been conducted to predict the binding affinity and interaction mechanisms of this compound with various biological targets. Molecular docking simulations suggest that it can effectively bind to active sites of kinases involved in tumorigenesis .
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide and Benzothiazole Moieties
The compound’s biological and physicochemical properties are influenced by substituent positions on both the benzamide and benzothiazole groups. Key comparisons include:
Benzamide Substituent Position
- 3,4-Dimethoxy vs. 3,5-Dimethoxy: The compound N-(6-ethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide (CAS: 300712-78-1) differs by having methoxy groups at positions 3 and 5 of the benzamide ring instead of 3 and 4.
3,4-Diethoxy Analogs :
The compound 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: N/A, molecular weight: 356.44 g/mol) replaces methoxy with ethoxy groups on the benzamide. Ethoxy groups increase hydrophobicity and may enhance membrane permeability but reduce solubility .
Benzothiazole Substituents
- 6-Ethoxy vs.
6-Trifluoromethyl Derivatives :
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (from a European patent) feature a trifluoromethyl group, which introduces strong electron-withdrawing effects and enhances metabolic stability compared to ethoxy .
Antiviral Potential
Monkeypox Virus Cysteine Protease :
The compound N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide (binding affinity: -6.7 kcal/mol) shares the 3,4-dimethoxybenzamide group with the target compound. Its high binding affinity suggests that the 3,4-dimethoxy configuration is critical for protease inhibition, a trait likely shared by the target compound .Dengue Virus NS Proteins :
The pyrimidine-carboxamide derivative 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14 in ) highlights the role of the 6-ethoxybenzothiazole group in targeting viral proteins, though its pyrimidine tail diverges from the benzamide structure of the target compound .
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibitors :
Thiourea derivatives like N-((5-Chloro-2,4-disulfamoylphenyl)carbamothio-yl)-3,4-dimethoxybenzamide (compound 17 in ) demonstrate that the 3,4-dimethoxybenzamide group enhances CA inhibition. However, the target compound’s benzothiazole moiety may confer selectivity for other enzyme isoforms .
Solubility and Stability
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C_{18}H_{20}N_{2}O_{4}S
- Molecular Weight : 364.43 g/mol
The structure features a benzothiazole moiety which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, a study evaluated several derivatives against various bacterial strains using the disk diffusion method and microdilution techniques.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| 6g | Staphylococcus aureus | 0.00975 mg/mL | Strong |
| 7f | E. coli | 0.015 mg/mL | Moderate |
| 7i | Pseudomonas aeruginosa | 0.020 mg/mL | Moderate |
| 7d | Enterococcus faecalis | 0.025 mg/mL | Moderate |
The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, while showing moderate effects against certain Gram-negative strains like E. coli and Pseudomonas aeruginosa .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain derivatives exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity on Cancer Cell Lines
In a study examining the effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- Results :
- HeLa cells showed a significant reduction in viability at concentrations above 10 µM.
- MCF-7 cells exhibited a dose-dependent response with an IC50 value of approximately 15 µM.
- A549 cells were less sensitive, requiring concentrations above 20 µM for noticeable effects.
These findings suggest that the compound may serve as a lead for further development in anticancer therapies .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Inhibition of COX Enzymes : Benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Reduction of Cytokine Production : They may also reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves coupling 6-ethoxy-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride. Key steps include:
- Use of sodium hydride as a base in dimethylformamide (DMF) to deprotonate the benzothiazole amine .
- Catalytic conditions (e.g., palladium on carbon ) for amide bond formation, with yields optimized to ~50–54% under reflux .
- Critical factors: Solvent polarity (DMF enhances nucleophilicity), temperature control (70–80°C), and stoichiometric ratios (1:1.2 amine:acyl chloride).
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- Ethoxy group: δ 1.44 ppm (t, CH₃CH₂O) and δ 4.06 ppm (q, OCH₂) .
- Methoxy groups: δ 3.85–3.90 ppm (s, 2×OCH₃) .
- IR : Stretching vibrations at ~1718 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O of methoxy) .
- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the benzamide and methoxy groups. Limited solubility in water .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the ethoxy and benzothiazole groups. Monitor via HPLC for degradation products (e.g., hydrolyzed amide bonds) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The benzothiazole ring and methoxy groups are critical for π-π stacking and hydrogen bonding .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases . Prioritize docking poses with binding energies ≤ –8.0 kcal/mol .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Optimization : Compare results from cell-based assays (e.g., MTT for cytotoxicity) vs. enzyme-linked assays (e.g., COX-2 inhibition). Address discrepancies by:
- Controlling cellular uptake variables (e.g., membrane permeability via logP analysis) .
- Adjusting assay pH to match physiological conditions (pH 7.4 vs. lysosomal pH 5.0) .
- Meta-Analysis : Use tools like PRISMA guidelines to systematically review data from peer-reviewed studies, focusing on EC₅₀/IC₅₀ consistency .
Q. How can X-ray crystallography (using SHELX software) elucidate the compound’s 3D structure and intermolecular interactions?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/methanol 1:1) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
- Refinement with SHELXL :
- Resolve disorder in the ethoxy group using PART instructions .
- Analyze hydrogen bonds (e.g., N–H···O between amide and methoxy) with PLATON .
- Validation : Check R-factors (R₁ ≤ 0.05) and electron density maps (Fo–Fc ≤ 0.3 eÅ⁻³) .
Q. What synthetic modifications enhance the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve oral absorption .
- Metabolic Shielding : Replace the ethoxy group with deuterated analogs to slow CYP450-mediated oxidation .
- In Silico ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce P-glycoprotein efflux .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
